molecular formula C14H19NO B7492169 N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide

N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide

Cat. No. B7492169
M. Wt: 217.31 g/mol
InChI Key: MHXMEZIIJPPMPK-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a selective agonist of the delta opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. SNC80 has been extensively studied for its potential use in pain management and addiction treatment.

Mechanism of Action

N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide binds selectively to the delta opioid receptor, which is primarily found in the peripheral and central nervous system. Activation of the delta opioid receptor results in the inhibition of pain transmission and the release of endogenous opioids, such as enkephalins and endorphins. N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has also been shown to have antidepressant effects, possibly due to its ability to modulate the release of dopamine and serotonin.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has been shown to have antidepressant effects in animal models of depression. However, further studies are needed to determine the safety and efficacy of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide in humans.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide is its high selectivity for the delta opioid receptor, which allows for targeted activation of this receptor without affecting other opioid receptors. This can lead to reduced side effects and addiction potential compared to other opioids. However, N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

Future research on N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide could focus on its potential use in the treatment of chronic pain, addiction, and depression. Studies could also investigate the safety and efficacy of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide in humans, as well as the development of new analogs with improved pharmacokinetic properties. Additionally, studies could investigate the potential use of N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide in combination with other drugs, such as non-opioid analgesics or antidepressants.

Synthesis Methods

N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of N-ethyl-2-methylcyclopropanecarboxamide with 2-methylphenylmagnesium bromide, followed by a reduction step to yield the final product. Other methods involve the use of palladium-catalyzed coupling reactions and asymmetric hydrogenation.

Scientific Research Applications

N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has been extensively studied for its potential use in pain management, addiction treatment, and as an antidepressant. Studies have shown that N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide has a higher affinity for the delta opioid receptor than other opioids, such as morphine and fentanyl. This makes it a promising candidate for the development of new analgesics with reduced side effects and addiction potential.

properties

IUPAC Name

N-ethyl-2-methyl-N-(2-methylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-15(14(16)12-9-11(12)3)13-8-6-5-7-10(13)2/h5-8,11-12H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXMEZIIJPPMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2CC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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